molecular formula C15H18N6O2 B2561298 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one CAS No. 2309538-24-5

3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

Cat. No.: B2561298
CAS No.: 2309538-24-5
M. Wt: 314.349
InChI Key: JCZBSXGZEIWMNY-UHFFFAOYSA-N
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Description

3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
  • Azetidine moiety : A five-membered nitrogen-containing ring that can influence the pharmacokinetics of the compound.
  • Pyrimidine core : Often associated with nucleic acid interactions and enzyme inhibition.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens. In a study evaluating several triazole compounds, it was found that those with azetidine substitutions exhibited enhanced antimicrobial activity compared to their counterparts without such modifications .

Anticancer Properties

Research indicates that similar triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with a triazole ring have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Cell Line IC50 Value (µM) Mechanism of Action
A5490.98 ± 0.08Inhibition of c-Met
MCF-71.05 ± 0.17Inhibition of VEGFR-2
HeLa1.28 ± 0.25Apoptosis induction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound potentially inhibits c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis .
  • Apoptosis Induction : It has been observed that treatment with this compound leads to late-stage apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

  • Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their antiproliferative effects on cancer cell lines. The most promising derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds, revealing that modifications at the azetidine position enhanced activity against resistant strains of bacteria and fungi .

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZBSXGZEIWMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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